

# RLY-4008: A Technical Guide to its Biological Activity and Targets

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Compound of Interest		
Compound Name:	Lirafugratinib Hydrochloride	
Cat. No.:	B15574548	Get Quote

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### **Abstract**

RLY-4008, also known as lirafugratinib, is a potent, orally bioavailable, and highly selective small molecule inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] Oncogenic activation of FGFR2, through gene fusions, mutations, or amplifications, is a key driver in various solid tumors, including intrahepatic cholangiocarcinoma (iCCA) and gastric cancer.[3][4] RLY-4008 was designed to overcome the limitations of previous pan-FGFR inhibitors, which are often associated with off-target toxicities due to their activity against other FGFR isoforms.[5][6] This technical guide provides an in-depth overview of the biological activity, target profile, and preclinical and clinical data for RLY-4008.

## **Introduction to RLY-4008**

RLY-4008 is a third-generation, irreversible FGFR2 inhibitor developed by Relay Therapeutics. [7][8] Its design was guided by long-timescale molecular dynamics simulations, which identified subtle conformational differences between the ATP-binding pockets of FGFR2 and other FGFR family members.[9] This motion-based drug discovery approach enabled the development of a compound that selectively and covalently binds to a cysteine residue in the P-loop of FGFR2, leading to potent and sustained inhibition.[10] By sparing other FGFR isoforms, particularly FGFR1 and FGFR4, RLY-4008 aims to minimize off-target toxicities such as hyperphosphatemia and diarrhea, which are common dose-limiting side effects of pan-FGFR inhibitors.[5][6]



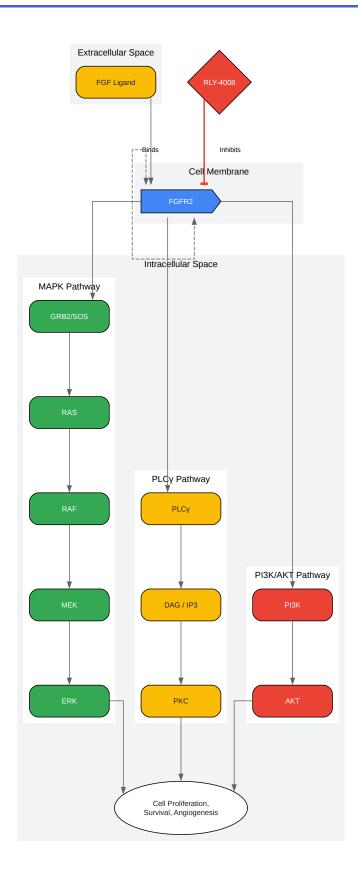
## **Mechanism of Action and Target Profile**

RLY-4008 is an irreversible inhibitor that covalently binds to FGFR2.[10] Upon oral administration, RLY-4008 inhibits FGFR2-mediated signal transduction pathways, thereby suppressing the proliferation of tumor cells with activating FGFR2 alterations.[1][11]

## **Signaling Pathway**

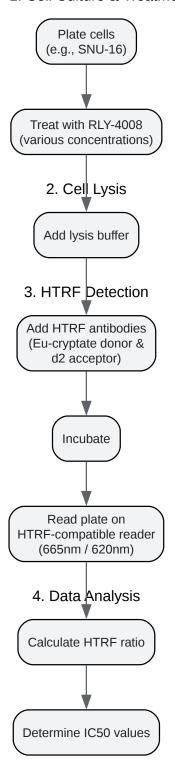
FGFR2 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates, initiating downstream signaling cascades.[4] These pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, are crucial for cell proliferation, survival, differentiation, and angiogenesis.[3] In cancers driven by FGFR2 alterations, these pathways are constitutively active. RLY-4008 blocks the initial autophosphorylation of FGFR2, thereby inhibiting these downstream signals.







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